S3969

描述

S3969 是一种强效且可逆的人类上皮钠通道 (hENaC) 激活剂。 它以其增加 hENaC 开放概率的能力而闻名,从而增强了钠离子流入细胞 。该化合物在科学研究中具有重要意义,特别是在生理学和药理学领域。

准备方法

S3969 的合成涉及多个步骤,包括中间体的制备及其在特定条件下的后续反应。确切的合成路线和工业生产方法是专有的,并未广泛公开。 据悉,该化合物以各种数量用于研究目的 。

化学反应分析

S3969 经历了几种类型的化学反应,包括:

氧化: 该反应涉及添加氧或去除氢。常见的试剂包括高锰酸钾等氧化剂。

还原: 该反应涉及添加氢或去除氧。常见的试剂包括氢化锂铝等还原剂。

取代: 该反应涉及用另一个原子或原子团替换一个原子或原子团。常见的试剂包括卤素和亲核试剂。

科学研究应用

S3969 具有广泛的科学研究应用,包括:

化学: 它被用作研究钠通道激活及其在各种化学过程中的作用的工具。

生物学: 它有助于了解钠通道在不同组织中的生理功能。

医学: 它对与钠通道功能障碍相关的疾病(如假性醛固酮增多症 1 型和呼吸窘迫)具有潜在的治疗意义.

工业: 它用于开发针对钠通道的新药和治疗剂.

作用机制

S3969 通过与人类上皮钠通道 β 亚基中的特定结合口袋相互作用发挥作用。这种相互作用增加了通道的开放概率,使更多钠离子能够进入细胞。 所涉及的分子靶点和途径包括亚基的胞外域和 β-ENaC 拇指域中的关键残基 。

相似化合物的比较

S3969 在完全且可逆地激活人类上皮钠通道方面独树一帜。类似的化合物包括:

阿米洛利: 一种已知的钠通道阻滞剂。

酸敏感离子通道 (ASIC): 这些通道属于与 hENaC 相同的家族,并具有相似的结构特征。

FMRFamide 门控钠通道 (FaNaC): 这些通道也属于 ENaC/退化家族,具有类似的功能

This compound 因其在激活 hENaC 方面的有效性和效力而脱颖而出,使其成为科学研究和潜在治疗应用中宝贵的工具 。

生物活性

S3969 is a synthetic small molecule identified as a potent activator of the epithelial sodium channel (ENaC), which plays a crucial role in sodium absorption across epithelial tissues. This compound has garnered attention for its potential therapeutic applications, particularly in conditions associated with impaired ENaC function, such as pseudohypoaldosteronism type 1 and respiratory distress syndromes.

Binding Interactions

Research indicates that this compound interacts with a specific binding pocket located at the β-γ-subunit interface of the ENaC. Molecular dynamics simulations have identified critical residues within the β-ENaC thumb domain (Arg388, Phe391, and Tyr406) that are essential for this compound-mediated activation. Mutations in these residues significantly diminish or completely abolish the activation effect of this compound, highlighting their importance in the binding mechanism .

Electrophysiological Evidence

Electrophysiological experiments conducted on Xenopus laevis oocytes expressing ENaC have demonstrated that this compound effectively stimulates channel activity. The compound's ability to enhance sodium currents was confirmed through two-electrode voltage clamp techniques, providing direct evidence of its activating properties .

In Vitro Studies

In cultured human airway epithelial cells (H441), this compound was shown to stimulate ENaC activity endogenously. This suggests that the compound not only activates heterologously expressed channels but also functions effectively in native cellular environments .

Comparative Analysis of Activation Mechanisms

This compound represents a novel class of ENaC activators, differing from other known activators such as FMRFamide and GMQ. While FMRFamide directly activates FaNaCs and GMQ has been shown to activate ASICs, this compound's unique binding site and mechanism of action offer new insights into the modulation of ENaC activity. This distinction is significant for understanding the evolutionary aspects of ion channel regulation and for developing targeted therapies .

Therapeutic Potential

The identification of this compound as an ENaC activator opens avenues for therapeutic development. Potential applications include treatment strategies for conditions characterized by sodium transport dysregulation. For instance, enhancing ENaC function could ameliorate symptoms in patients with false aldosterone deficiency, where sodium reabsorption is compromised .

Summary of Key Findings

属性

IUPAC Name |

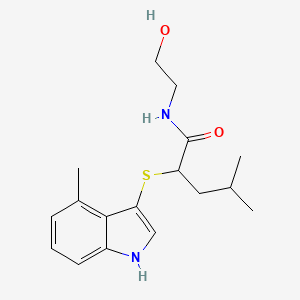

N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2S/c1-11(2)9-14(17(21)18-7-8-20)22-15-10-19-13-6-4-5-12(3)16(13)15/h4-6,10-11,14,19-20H,7-9H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNIWEHRMFLJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2SC(CC(C)C)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。